

Spectroscopic Profile of 2-Methyl-3-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **2-Methyl-3-nitroanisole** (CAS No: 4837-88-1). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and workflow visualizations.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for **2-Methyl-3-nitroanisole**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly available in search results		

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Note: While general spectra are available from sources like ChemicalBook and PubChem, specific peak assignments and coupling constants were not detailed in the provided search results. Researchers should interpret raw spectral data for precise assignments.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2-Methyl-3-nitroanisole** provides critical information regarding its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data

Property	Value	Source
Molecular Formula	$C_8H_9NO_3$	PubChem [2]
Molecular Weight	167.16 g/mol	PubChem [2]
m/z Top Peak	92	PubChem [2]
m/z 2nd Highest	150	PubChem [2]
m/z 3rd Highest	91	PubChem [2]

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in **2-Methyl-3-nitroanisole**.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data not available in search results	Aromatic C-H stretching
Specific peak data not available in search results	C-H stretching (methyl group)
Specific peak data not available in search results	Asymmetric and symmetric NO ₂ stretching
Specific peak data not available in search results	C=C aromatic ring stretching
Specific peak data not available in search results	C-O-C ether stretching

Note: Characteristic absorption regions for the functional groups present in **2-Methyl-3-nitroanisole** are listed. For precise peak positions, direct analysis of the IR spectrum is required.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These are generalized protocols based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-20 mg of **2-Methyl-3-nitroanisole** for ¹H NMR, and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆ ($DMSO-d_6$)) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

Acquisition Parameters (1H NMR):

- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be adjusted based on sample concentration)

Acquisition Parameters (^{13}C NMR):

- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or higher (to achieve adequate signal-to-noise ratio)

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[\[2\]](#)

Method 1: Attenuated Total Reflectance (ATR)

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2-Methyl-3-nitroanisole** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Method 2: KBr Pellet

- Grind 1-2 mg of **2-Methyl-3-nitroanisole** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, using a background scan of the empty sample compartment.

Data Processing: The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

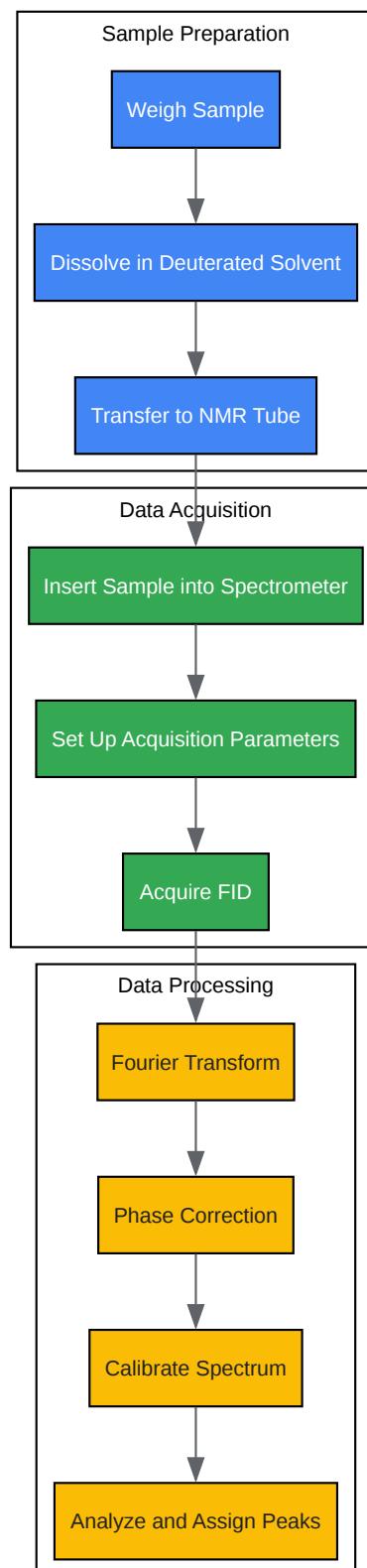
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

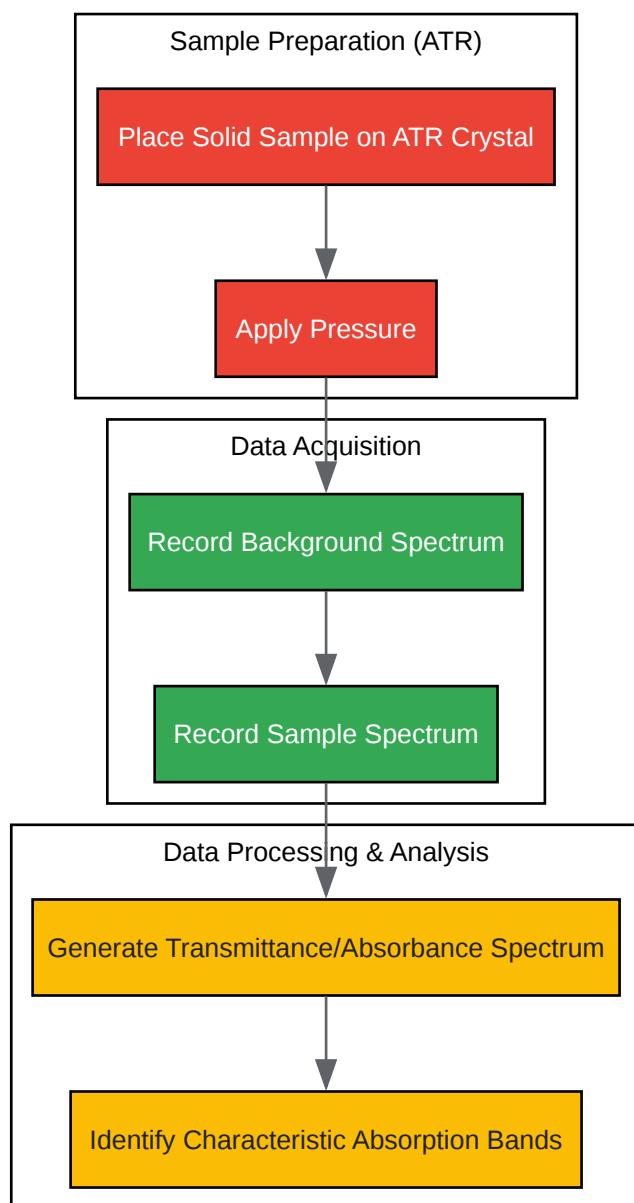
Sample Preparation and Introduction:

- Prepare a dilute solution of **2-Methyl-3-nitroanisole** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration suitable for the instrument (typically in the $\mu\text{g/mL}$ to ng/mL range).
- The sample is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

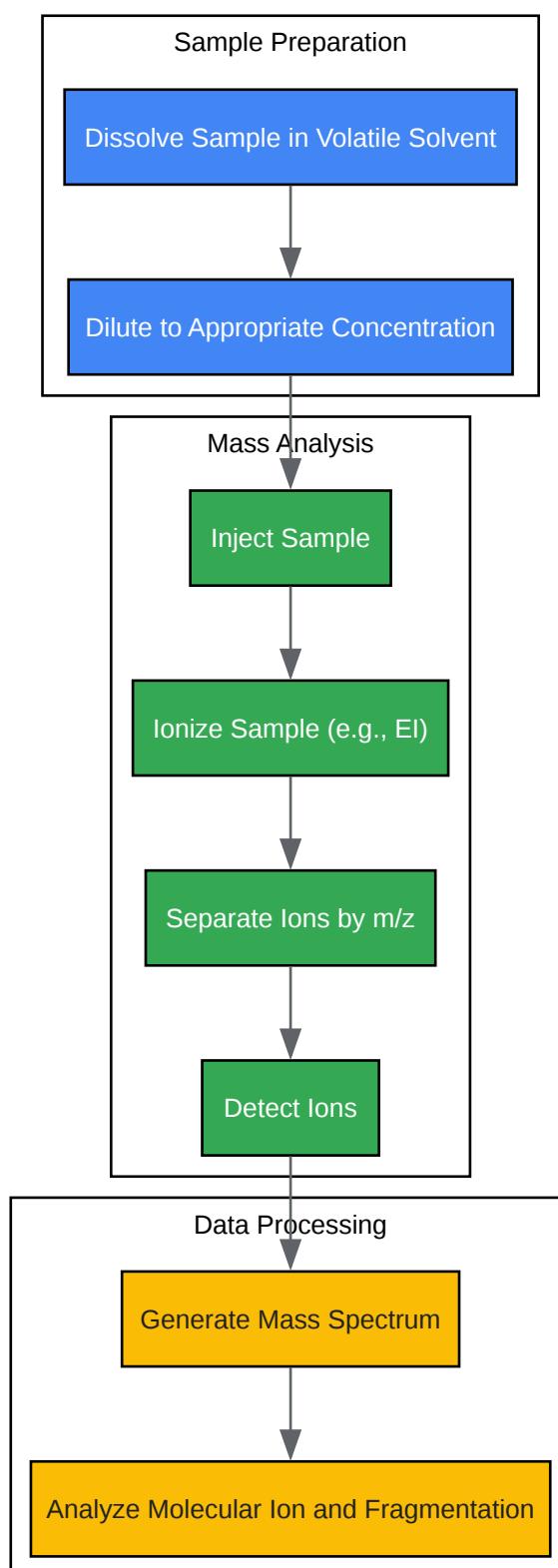

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value.


Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analyses described.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR Spectroscopic Analysis (ATR Method).

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-nitroanisole(4837-88-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-3-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293961#spectroscopic-data-for-2-methyl-3-nitroanisole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com